Cyclohexanecarboxylic Acid Methyl Ester-d11

Description

Propriétés

IUPAC Name |

methyl 1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-10-8(9)7-5-3-2-4-6-7/h7H,2-6H2,1H3/i2D2,3D2,4D2,5D2,6D2,7D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQWPRMPSCMSAJU-QQQWEMTMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C(=O)OC)([2H])[2H])([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

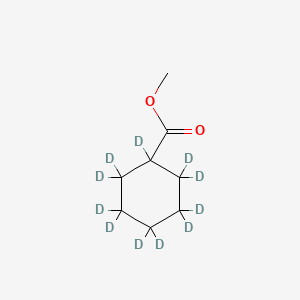

Chemical structure and properties of Cyclohexanecarboxylic Acid Methyl Ester-d11

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cyclohexanecarboxylic Acid Methyl Ester-d11, a deuterated analog of methyl cyclohexanecarboxylate. This isotopically labeled compound serves as a valuable tool in various scientific disciplines, particularly in analytical chemistry and drug development, where it is often used as an internal standard for quantitative analysis.

Chemical Identity and Structure

Cyclohexanecarboxylic Acid Methyl Ester-d11 is a saturated fatty acid methyl ester where eleven hydrogen atoms on the cyclohexane ring have been replaced with deuterium. This isotopic labeling is crucial for its applications, as it imparts a distinct mass difference from its non-deuterated counterpart without significantly altering its chemical properties.

Molecular Formula: C₈H₃D₁₁O₂[1]

Molecular Weight: 153.26 g/mol [1]

CAS Number: 1215077-49-8[1]

Synonyms:

-

Methyl cyclohexanecarboxylate-d11

-

Hexahydrobenzoic acid methyl ester-d11

-

Methyl cyclohexanoate-d11

The fundamental structure consists of a deuterated cyclohexane ring bonded to a methyl ester group.

Caption: Chemical structure of Cyclohexanecarboxylic Acid Methyl Ester-d11.

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its proper handling, storage, and application in experimental settings. While specific experimental data for the d11 analog is limited, the properties are expected to be very similar to the non-deuterated form, Methyl Cyclohexanecarboxylate.

| Property | Value (for non-deuterated analog) | Source |

| Molecular Weight | 142.20 g/mol | [2] |

| Boiling Point | 183-188°C | [3] |

| Density | ~1.00 g/cm³ | [3] |

| Flash Point | 60-67°C | [3] |

| Water Solubility | Slightly soluble | [3] |

| LogP (Octanol/Water Partition Coefficient) | 2.2 | [2] |

These properties indicate that Cyclohexanecarboxylic Acid Methyl Ester-d11 is a combustible liquid with low water solubility, a characteristic that influences its use in extraction and chromatographic methods.

Synthesis and Isotopic Purity

The synthesis of Cyclohexanecarboxylic Acid Methyl Ester-d11 typically involves the esterification of Cyclohexanecarboxylic acid-d11 with methanol. The deuterated starting material, Cyclohexanecarboxylic acid-d11, is the key component.

A common synthetic route is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of an acid catalyst, such as sulfuric acid.[4][5] The reaction is driven to completion by removing the water formed, often by using a Dean-Stark apparatus or by using a large excess of the alcohol.[4]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Methyl cyclohexanecarboxylate | C8H14O2 | CID 20748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl cyclohexanecarboxylate: An ester used primarily as an intermediate in organic synthesis â Palkem India [palkem.ltd]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Isotopic Purity Specifications for Cyclohexanecarboxylic Acid Methyl Ester-d11: A Definitive Analytical Guide

Executive Summary

Cyclohexanecarboxylic Acid Methyl Ester (CAME) is a volatile organic ester widely utilized in flavoromics, metabolomics, and as a biochemical intermediate [1]. Its fully ring-deuterated analog, Cyclohexanecarboxylic Acid Methyl Ester-d11 (CAME-d11) , serves as an indispensable stable isotope-labeled internal standard (SIL-IS) in mass spectrometry workflows. By substituting 11 protons with deuterium on the cyclohexane ring, researchers achieve a +11 Da mass shift, effectively eliminating isotopic interference from endogenous analytes.

However, the reliability of CAME-d11 in quantitative analysis is entirely contingent upon its isotopic purity. As analytical scientists, we must recognize that isotopic purity transcends basic chemical purity; it defines the "deuterium difference" that ensures batch-to-batch consistency and regulatory compliance [2]. This whitepaper establishes the mechanistic rationale, stringent specifications, and self-validating experimental protocols required to accurately characterize the isotopologue profile of CAME-d11.

The "Deuterium Difference": Defining Isotopic Specifications

When synthesizing highly deuterated compounds like CAME-d11 ( C6D11COOCH3 ), achieving 100% isotopic purity is practically impossible due to kinetic isotope effects and potential back-exchange during synthesis [2]. The final product will inevitably contain a small population of lower isotopologues (e.g., d10, d9).

We must distinguish between two critical metrics:

-

Isotopic Enrichment (Positional): The percentage of deuterium at a specific, labeled position within the molecule.

-

Species Abundance (Isotopologue Profile): The percentage of the total population of molecules that possess a specific, complete isotopic composition (e.g., exactly 11 deuteriums) [2].

If the unlabeled (d0) species is present in the SIL-IS, it directly contributes to the background signal of the target analyte, artificially inflating the Limit of Detection (LOD) and Limit of Quantitation (LOQ). Therefore, the specifications for analytical-grade CAME-d11 must be rigidly controlled.

Quantitative Data Summary: Specifications & Diagnostics

Table 1: Theoretical vs. Acceptable Isotopologue Distribution for CAME-d11

| Isotopologue | Chemical Formula | Nominal Mass (m/z) | Acceptable Abundance Limit |

| d11 (Target) | C6D11COOCH3 | 153 | ≥98.0% |

| d10 | C6HD10COOCH3 | 152 | ≤1.5% |

| d9 | C6H2D9COOCH3 | 151 | ≤0.4% |

| d0 (Unlabeled) | C6H11COOCH3 | 142 | ≤0.1% |

Table 2: GC-EI-MS Diagnostic Fragmentation Ions

| Fragment Description | CAME-d0 (m/z) | CAME-d11 (m/z) | Mass Shift ( Δ Da) |

| Molecular Ion [M]+∙ | 142 | 153 | +11 |

| Loss of Methoxy [−OCH3]+ | 111 | 122 | +11 |

| Cyclohexyl Cation [C6X11]+ | 83 | 94 | +11 |

Orthogonal Analytical Workflows: A Self-Validating System

No single analytical technique tells the whole story. To establish a self-validating system, we must employ orthogonal techniques: NMR provides the structural "fingerprint" of where atoms sit, while Mass Spectrometry provides the "dental records" of the whole molecule's weight [3].

For CAME-d11, our dual-pillar approach utilizes Quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) [4].

Figure 1: Orthogonal analytical workflow combining qNMR and GC-MS for self-validating isotopic purity certification.

Experimental Protocols

Protocol A: Positional Isotopic Enrichment via qNMR

Causality Check: Why use the −OCH3 group? CAME-d11 contains an undeuterated terminal methyl group ( −OCH3 ) that appears as a sharp singlet at ~3.68 ppm [5]. By utilizing this as an intramolecular internal standard, we negate volumetric errors associated with external calibrants, ensuring the integration ratio is an absolute reflection of molecular labeling [6].

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 15 mg of CAME-d11. Dissolve in 0.6 mL of high-purity Chloroform-d ( CDCl3 , 99.8% D).

-

Instrument Parameters: Acquire the 1 H NMR spectrum on a spectrometer operating at ≥400 MHz to ensure adequate signal dispersion.

-

Relaxation Delay: Set the relaxation delay ( D1 ) to ≥5×T1 (typically 10-15 seconds) to ensure complete relaxation of the methyl protons prior to the next pulse. This is critical for quantitative accuracy.

-

Integration & Calculation:

-

Integrate the −OCH3 singlet at 3.68 ppm and normalize the value to exactly 3.00.

-

Integrate any residual signals in the cyclohexane region (1.0 - 2.5 ppm). Let this integrated area be Ires .

-

Calculate overall Atom % D: Purity=(1−11Ires)×100 .

-

Protocol B: Isotopologue Distribution via GC-EI-MS

Causality Check: Why GC-EI-MS over LC-MS? CAME-d11 is a highly volatile ester (boiling point ~183°C) [7] lacking strong chromophores or easily ionizable polar functional groups. Gas chromatography separates the isotopes cleanly, and Electron Ionization (EI) forces predictable fragmentation, allowing us to track deuterium retention in specific structural subunits[8].

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of CAME-d11 (10 μ g/mL) in GC-grade hexane.

-

Chromatography: Inject 1 μ L (split ratio 10:1) onto a standard non-polar capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25 μ m).

-

Temperature Program: 60°C hold for 1 min, ramp at 10°C/min to 250°C.

-

-

Mass Spectrometry: Operate the MS in EI mode (70 eV). Set the scan range from m/z 50 to 200.

-

Data Processing: Extract the ion chromatograms (EIC) for the theoretical m/z values of the d11 (153), d10 (152), d9 (151), and d0 (142) species[6].

-

Correction Matrix: Apply an isotope correction matrix to the raw peak areas to account for the natural abundance of 13C and 18O isotopes, yielding the true isotopologue distribution.

Figure 2: GC-EI-MS fragmentation pathway of CAME-d11 highlighting diagnostic mass shifts and isotopic overlap risks.

Conclusion

The isotopic purity of Cyclohexanecarboxylic Acid Methyl Ester-d11 is not a trivial metric; it is the foundational parameter that dictates the accuracy of downstream quantitative mass spectrometry. By strictly enforcing an Atom % D of ≥98.0% and utilizing a self-validating, orthogonal analytical workflow (qNMR and GC-EI-MS), analytical chemists can confidently eliminate matrix interferences and ensure the highest degree of reproducibility in their assays.

References

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc.[Link]

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. YouTube. [Link]

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing).[Link]

-

Methyl cyclohexanecarboxylate | C8H14O2 | CID 20748. PubChem - NIH.[Link]

-

Methyl Cyclohexanecarboxylate - mVOC 4.0. Charite. [Link]

-

Direct Observation of the Gas Phase Reaction of the Cyclohexyl Radical with Dioxygen Using a Distonic Radical Ion Approach. The Journal of Physical Chemistry A - ACS Publications. [Link]

Sources

- 1. Methyl cyclohexanecarboxylate | C8H14O2 | CID 20748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. isotope.com [isotope.com]

- 3. youtube.com [youtube.com]

- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mVOC 4.0 [bioinformatics.charite.de]

- 8. resolvemass.ca [resolvemass.ca]

Mass fragmentation pattern of Cyclohexanecarboxylic Acid Methyl Ester-d11

An In-depth Technical Guide to the Mass Fragmentation Pattern of Cyclohexanecarboxylic Acid Methyl Ester-d11

Introduction

In the landscape of modern analytical chemistry, particularly within pharmaceutical development and metabolomics, stable isotope-labeled internal standards are indispensable for achieving the highest levels of accuracy and precision in quantitative mass spectrometry.[1] Cyclohexanecarboxylic acid methyl ester-d11, a deuterated analog of the corresponding non-labeled compound, serves as an ideal internal standard for its quantification. Understanding the mass fragmentation pattern of this deuterated standard is paramount for method development, troubleshooting, and data interpretation. This guide provides a comprehensive analysis of the electron ionization (EI) mass spectrum of cyclohexanecarboxylic acid methyl ester-d11, beginning with an examination of its non-deuterated counterpart to establish a foundational understanding of its fragmentation behavior.

Principles of Electron Ionization (EI) Mass Spectrometry

Electron ionization is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[2][3] In the ion source of the mass spectrometer, the analyte is bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a molecular ion (M•+). This molecular ion is often unstable and rapidly undergoes a series of fragmentation reactions to produce a collection of smaller, more stable ions. The resulting mass spectrum is a fingerprint of the molecule, with the mass-to-charge ratio (m/z) and relative abundance of each fragment ion providing valuable structural information.

Mass Fragmentation Pattern of Unlabeled Cyclohexanecarboxylic Acid Methyl Ester

The mass spectrum of unlabeled cyclohexanecarboxylic acid methyl ester (C8H14O2, Molecular Weight: 142.20 g/mol ) exhibits a series of characteristic fragment ions.[4][5] The molecular ion at m/z 142 is observable, though often of low abundance due to the facile fragmentation of the molecule. The major fragmentation pathways are dominated by cleavages of the ester group and rearrangements within the cyclohexyl ring.

Key Fragment Ions and Their Origins

The fragmentation of methyl cyclohexanecarboxylate is characterized by several key ions:

-

m/z 111 ([M-OCH3]+): This prominent ion arises from the alpha-cleavage of the methoxy group (•OCH3), resulting in a stable acylium ion. This is a very common fragmentation pathway for methyl esters.

-

m/z 87 and m/z 59: These ions are characteristic of the ester group. The ion at m/z 59 corresponds to the methoxycarbonyl fragment ([COOCH3]+), while the ion at m/z 87 is likely due to a rearrangement and cleavage of the cyclohexyl ring.

-

m/z 83 ([C6H11]+): This ion corresponds to the cyclohexyl cation, formed by the cleavage of the bond between the cyclohexyl ring and the carbonyl group.

-

m/z 55 (Base Peak): The base peak at m/z 55 is a C4H7+ ion. Its formation involves a more complex rearrangement and fragmentation of the cyclohexyl ring, likely following the initial loss of the ester group.

The table below summarizes the major fragment ions observed in the EI mass spectrum of unlabeled cyclohexanecarboxylic acid methyl ester.

| m/z | Proposed Structure | Fragmentation Pathway |

| 142 | [C8H14O2]•+ | Molecular Ion |

| 111 | [C7H11O]+ | Loss of •OCH3 |

| 87 | [C5H7O2]+ | Ring Cleavage |

| 83 | [C6H11]+ | Loss of •COOCH3 |

| 59 | [C2H3O2]+ | [COOCH3]+ |

| 55 | [C4H7]+ | Ring Fragmentation (Base Peak) |

Visualization of the Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathways of unlabeled cyclohexanecarboxylic acid methyl ester under electron ionization.

Predicted Mass Fragmentation Pattern of Cyclohexanecarboxylic Acid Methyl Ester-d11

The deuterated analog, cyclohexanecarboxylic acid methyl ester-d11, has 11 deuterium atoms replacing the hydrogen atoms on the cyclohexane ring. This isotopic labeling will result in a predictable shift in the m/z values of the molecular ion and any fragments that retain the cyclohexyl moiety. The molecular weight of the d11-labeled compound is 153.27 g/mol .

Predicted Mass Shifts of Key Fragment Ions

The presence of 11 deuterium atoms on the cyclohexane ring will lead to the following mass shifts in the key fragment ions:

-

Molecular Ion (M•+): The molecular ion will shift from m/z 142 to m/z 153.

-

[M-OCH3]+: This fragment retains the deuterated cyclohexyl ring, so it will shift from m/z 111 to m/z 122.

-

[C6D11]+: The cyclohexyl cation will shift from m/z 83 to m/z 94.

-

[COOCH3]+: This fragment does not contain any deuterium atoms from the ring, so it will remain at m/z 59.

-

Base Peak: The base peak, which results from the fragmentation of the cyclohexyl ring, is expected to shift from m/z 55. The exact m/z will depend on the number of deuterium atoms retained in the C4 fragment. Assuming a similar fragmentation mechanism, a significant ion is expected at a higher m/z value. For instance, a C4D7+ fragment would appear at m/z 62.

The following table provides a comparison of the expected major fragment ions for the unlabeled and d11-labeled cyclohexanecarboxylic acid methyl ester.

| Unlabeled (d0) m/z | d11-Labeled m/z (Predicted) | Proposed Structure (d11) |

| 142 | 153 | [C8H3D11O2]•+ |

| 111 | 122 | [C7H3D8O]+ |

| 87 | 98 | [C5H3D5O2]+ |

| 83 | 94 | [C6D11]+ |

| 59 | 59 | [C2H3O2]+ |

| 55 | 62 | [C4D7]+ |

Visualization of the Predicted d11-Fragmentation Pathway

This diagram illustrates the predicted fragmentation pathways for the d11-labeled compound.

Experimental Protocol for GC-MS Analysis

The following protocol outlines a general procedure for the analysis of cyclohexanecarboxylic acid methyl ester and its deuterated analog by gas chromatography-mass spectrometry (GC-MS).

Instrumentation and Conditions

-

Gas Chromatograph: Agilent 8890 GC System or equivalent.

-

Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250°C.

-

Injection Mode: Splitless.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 1 minute.

-

Ramp: 10°C/min to 280°C.

-

Hold at 280°C for 5 minutes.

-

-

MS Ion Source Temperature: 230°C.

-

MS Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-200.

Sample Preparation

-

Prepare a stock solution of cyclohexanecarboxylic acid methyl ester-d11 in a suitable solvent (e.g., methanol or ethyl acetate) at a concentration of 1 mg/mL.

-

Prepare a series of calibration standards by diluting the stock solution of the unlabeled analyte and adding a constant amount of the deuterated internal standard stock solution.

-

For unknown samples, add the same constant amount of the deuterated internal standard to a known volume of the sample.

Data Acquisition and Analysis

-

Inject the prepared samples into the GC-MS system.

-

Acquire the data in full scan mode to observe the complete fragmentation pattern.

-

For quantitative analysis, operate the mass spectrometer in selected ion monitoring (SIM) mode, monitoring the characteristic ions for both the analyte and the internal standard.

-

Process the data using the appropriate software to identify peaks, integrate peak areas, and construct a calibration curve.

Workflow for GC-MS Analysis

The following diagram outlines the workflow for the GC-MS analysis.

Conclusion

The mass fragmentation pattern of cyclohexanecarboxylic acid methyl ester-d11 can be reliably predicted based on the well-understood fragmentation of its non-deuterated analog and the fundamental principles of mass spectrometry. The 11-dalton mass shift of the molecular ion and the fragments containing the cyclohexyl ring provides a clear distinction from the unlabeled compound, making it an excellent internal standard for quantitative analysis. The detailed fragmentation analysis and the provided experimental protocol in this guide offer a solid foundation for researchers and scientists to develop and validate robust analytical methods for this and similar compounds.

References

-

PubMed. Electron impact fragmentation mechanisms of some cyclic esters with helical structures. Retrieved from [Link]

-

ScienceDirect. Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Retrieved from [Link]

-

Journal of the American Chemical Society. Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. Retrieved from [Link]

-

PubChem. Methyl 1-methylcyclohexanecarboxylate. Retrieved from [Link]

-

University of Arizona. Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

PubChem. Methyl cyclohexanecarboxylate. Retrieved from [Link]

-

RSC Publishing. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]

-

University of Bristol. Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link]

-

NIST WebBook. Methyl 1-cyclohexene-1-carboxylate. Retrieved from [Link]

-

PubMed. Preparation of cyclohexene isotopologues and stereoisotopomers from benzene. Retrieved from [Link]

-

NIST WebBook. Cyclohexanecarboxylic acid, methyl ester. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Methyl cyclohexanecarboxylate | C8H14O2 | CID 20748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cyclohexanecarboxylic acid, methyl ester [webbook.nist.gov]

Reference NMR Spectral Analysis of Cyclohexanecarboxylic Acid Methyl Ester-d11: A Technical Guide for Isotopic Validation

Executive Summary

Cyclohexanecarboxylic Acid Methyl Ester-d11 (CAS No: 1215077-49-8) is a highly specialized stable isotope-labeled compound utilized in metabolic tracing, quantitative NMR (qNMR), and advanced structural elucidation[1]. Featuring a fully deuterated cyclohexane ring ( C6D11 ) and an undeuterated methyl ester group ( −OCH3 ), this molecule presents unique nuclear magnetic resonance (NMR) characteristics. This whitepaper provides an authoritative reference for its 1H , 13C , and 2H NMR spectra, detailing the underlying quantum mechanical phenomena—such as spin-spin coupling and secondary isotope effects—and establishing self-validating experimental protocols for researchers.

Structural and Isotopic Characteristics

The molecular formula of Cyclohexanecarboxylic Acid Methyl Ester-d11 is C8H3D11O2 . The strategic deuteration of the cyclohexane ring eliminates the complex aliphatic multiplets typically observed in the 1.2–2.3 ppm range of the 1H NMR spectrum ()[2].

Mechanistic Causality: By replacing the 11 ring protons with deuterium (spin I=1 ), the 1H NMR spectrum is simplified to a single sharp resonance corresponding to the methoxy group ( −OCH3 ). This isolation makes the compound an ideal internal standard for qNMR, as the singular peak is entirely free from spectral overlap, ensuring high-fidelity integration without interference from the aliphatic backbone.

Reference NMR Spectral Data

The substitution of protium with deuterium induces significant changes across all active NMR nuclei, particularly in the 13C NMR spectrum due to 13C−2H scalar coupling and secondary isotopic chemical shifts ()[3].

Table 1: 1H NMR Spectral Data (400 MHz, CDCl3 )

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Causality / Note |

| 3.66 | Singlet (s) | 3H | −OCH3 | Undeuterated ester methyl group. |

| 1.20 - 2.30 | Multiplet (m) | < 0.11H | Residual Ring 1H | Self-Validating Metric: Indicates isotopic purity. Integrals >0.11 signify <99% deuteration. |

Table 2: 13C NMR Spectral Data (100 MHz, CDCl3 )

| Chemical Shift (ppm) | Multiplicity (C-D Coupling) | JCD (Hz) | Assignment | Isotopic Shift ( Δδ ppm) |

| 176.6 | Singlet (s) | N/A | C=O | 0.0 |

| 51.4 | Singlet (s) | N/A | −OCH3 | 0.0 |

| ~42.5 | Triplet (t) | ~20 | C1 (C-D) | -0.6 (Upfield) |

| ~28.2 | Quintet (p) | ~19 | C2, C6 ( CD2 ) | -0.8 (Upfield) |

| ~25.0 | Quintet (p) | ~19 | C4 ( CD2 ) | -0.8 (Upfield) |

| ~24.6 | Quintet (p) | ~19 | C3, C5 ( CD2 ) | -0.8 (Upfield) |

Table 3: 2H NMR Spectral Data (61.4 MHz, CHCl3 )

| Chemical Shift (ppm) | Multiplicity | Assignment | Note |

| 2.30 | Broad (br) | C1-D | Axial/Equatorial averaging |

| 1.90, 1.75, 1.64, 1.44, 1.27 | Broad (br) | C2-C6 D | Broad signals due to rapid quadrupolar relaxation |

Mechanistic Insights: Isotope Effects and Spin Coupling

The 13C NMR spectrum of the d11-labeled compound is fundamentally different from its unlabeled counterpart due to two primary quantum mechanical effects ()[4]:

-

Secondary Deuterium Isotope Effects: The heavier mass of deuterium lowers the zero-point vibrational energy of the C-D bond compared to the C-H bond. This effectively shortens the average bond length, leading to increased shielding of the carbon nuclei. This results in a secondary upfield chemical shift (typically 0.3 to 0.5 ppm per attached deuterium) ()[5].

-

Spin-Spin Splitting & Signal Degradation: Because deuterium has a spin quantum number of I=1 , the multiplicity follows the 2nI+1 rule. A carbon attached to one deuterium (C1) splits into a 1:1:1 triplet, while carbons attached to two deuteriums (C2-C6) split into a 1:2:3:2:1 quintet.

-

Causality for Signal Loss: The lack of the Nuclear Overhauser Effect (NOE) from protons, combined with multiplet splitting and the quadrupolar relaxation of deuterium, drastically reduces the signal-to-noise ratio of the deuterated carbons in standard 13C{1H} experiments[6].

-

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity, the NMR acquisition must be designed to validate both the chemical structure and the isotopic purity simultaneously ()[7].

Step 1: Sample Preparation for 1H / 13C NMR Dissolve 25 mg of Cyclohexanecarboxylic Acid Methyl Ester-d11 in 0.6 mL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

Step 2: Sample Preparation for 2H NMR (Critical Causality Check) Do not use CDCl3 . Dissolve a separate 25 mg aliquot in 0.6 mL of highly pure, undeuterated CHCl3 . Causality: Using CDCl3 would saturate the receiver with the solvent's massive deuterium signal (at 7.26 ppm), effectively masking the analyte's weaker 2H resonances[7].

Step 3: 1H NMR Acquisition & Purity Validation

-

Set the pulse angle to 30°.

-

Set the relaxation delay (D1) to 5 seconds.

-

Causality: A long D1 ensures complete longitudinal relaxation ( T1 ) of the −OCH3 protons for accurate quantitative integration.

-

Self-Validating Protocol: Integrate the −OCH3 peak to exactly 3.00. Sum the integrals in the 1.2–2.3 ppm region. If the sum exceeds 0.11, the isotopic purity has been compromised and is below the 99 atom % D threshold.

Step 4: 13C NMR Acquisition (Dual-Decoupling)

-

Acquire a standard 13C{1H} spectrum (D1 = 2s, 1024 scans) to observe the carbonyl and methoxy carbons.

-

Advanced Protocol: To resolve the low-intensity C-D multiplets, acquire a 13C{1H,2H} dual-decoupled spectrum.

-

Causality: Decoupling the deuterium nuclei collapses the triplets and quintets back into sharp singlets, recovering the signal intensity lost to J-coupling and allowing for clear structural verification of the cyclohexane ring.

Process Visualization

The following diagram illustrates the logical workflow for multi-nuclear NMR validation, ensuring all isotopic and structural parameters are cross-verified without hardware or solvent conflicts.

Workflow for multi-nuclear NMR acquisition of isotopic compounds.

References

-

National Center for Biotechnology Information. "Methyl cyclohexanecarboxylate." PubChem Compound Summary for CID 20748.[Link]

-

Royal Society of Chemistry. "Oxidative Esterification of Alcohols by Single-side Organically Decorated Anderson-type Chrome-based Catalyst." RSC Advances.[Link]

-

Hansen, P. E. "Tautomerism Detected by NMR: Isotope Effects on Chemical Shifts." Encyclopedia.pub.[Link]

-

Uvarov, V. A., et al. "13C, 2H coupling constants and 2H-induced 13C NMR isotope chemical shifts in deuteriated cyclohexanes." Journal of the Chemical Society, Perkin Transactions 2.[Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Methyl cyclohexanecarboxylate | C8H14O2 | CID 20748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. 13C, 2H coupling constants and 2H-induced 13C NMR isotope chemical shifts in deuteriated cyclohexanes: application for measurements of conformational equilibrium isotope effects - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. bhu.ac.in [bhu.ac.in]

- 7. sigmaaldrich.com [sigmaaldrich.com]

Synthesis Pathways for Deuterated Cyclohexanecarboxylic Acid Methyl Ester: A Technical Whitepaper

Executive Summary

The strategic incorporation of deuterium into aliphatic and alicyclic frameworks has become a cornerstone of modern medicinal chemistry and advanced materials science. Deuterated cyclohexanecarboxylic acid methyl ester (d-MCC) serves as a critical intermediate in the synthesis of metabolically stable active pharmaceutical ingredients (APIs) and specialized isotopic probes. This whitepaper details the mechanistic rationale, experimental causality, and validated protocols for synthesizing fully and partially deuterated methyl cyclohexanecarboxylate, focusing on catalytic deuteration of aromatic precursors and directed hydrogen-deuterium (H/D) exchange.

Mechanistic Rationale and Pathway Selection

The synthesis of deuterated cyclohexyl systems presents unique challenges compared to aromatic deuteration. Aliphatic C-H bonds are inherently less acidic and less prone to electrophilic or nucleophilic activation. Consequently, researchers must choose between two primary causal pathways: bottom-up catalytic deuteration of an unsaturated precursor, or post-synthetic H/D exchange of the pre-formed aliphatic ring.

Pathway A: Catalytic Arene Hydrogenation (Deuteration)

The most robust method for achieving high isotopic purity (isotopic enrichment >98% D) across the entire cyclohexane ring is the transition-metal-catalyzed heterogeneous deuteration of methyl benzoate[1].

-

Causality of Catalyst Choice: Rhodium on carbon (Rh/C) or Ruthenium on carbon (Ru/C) are preferred over Palladium (Pd/C). Palladium often promotes rapid β-hydride elimination and reversible H/D exchange with the solvent, leading to isotopic scrambling. Rh and Ru facilitate rapid syn-addition of D2 across the π -system, trapping the deuterium atoms kinetically before scrambling can occur.

-

Solvent Dynamics: Deuterated solvents (e.g., CD3OD or THF-d8) are strictly required to prevent protium incorporation via solvent-mediated exchange at the metal surface.

Pathway B: α -Position H/D Exchange via Enolate Intermediates

If selective deuteration at the α -position (C1) is required, a base-catalyzed enolization strategy is employed.

-

Causality of Reagent Choice: Treatment of methyl cyclohexanecarboxylate with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) generates the lithium enolate. Quenching this reactive intermediate with a heavy water ( D2O ) or deuterated acid ( CD3COOD ) source specifically installs deuterium at the α -carbon. This is a self-validating system: the disappearance of the α -proton signal in 1H NMR directly correlates with the efficiency of the quench.

Pathway Visualization

Figure 1: Mechanistic workflows for the synthesis of perdeuterated (top) and α -deuterated (bottom) methyl cyclohexanecarboxylate.

Validated Experimental Protocols

Protocol A: Synthesis of Perdeuterated Methyl Cyclohexanecarboxylate ( d11 -MCC)

This protocol utilizes catalytic arene reduction to achieve global ring deuteration.

-

Preparation: Flame-dry a high-pressure stainless steel Parr reactor autoclave. Purge with dry Argon for 15 minutes.

-

Reagent Loading: Add methyl benzoate (1.0 equiv, 10 mmol) and 5% Rh/C (5 mol% Rh) into the reactor.

-

Solvent Addition: Introduce anhydrous CD3OD (25 mL) under an Argon counter-flow. Critical Step: The use of CD3OD prevents isotopic dilution that would occur if standard methanol ( CH3OH ) were used, as the hydroxyl proton readily exchanges with the metal-hydride/deuteride species[1].

-

Pressurization: Seal the reactor. Purge with D2 gas three times (pressurize to 20 psi, then vent). Finally, pressurize the system to 50 psi with D2 gas.

-

Reaction: Stir vigorously (800 rpm) at 25 °C for 16 hours. The pressure will drop as D2 is consumed; maintain pressure if it drops below 30 psi.

-

Workup: Vent the reactor safely. Filter the reaction mixture through a pad of Celite to remove the Rh/C catalyst, washing with excess CD3OD .

-

Isolation: Concentrate the filtrate under reduced pressure. Purify via short-path distillation to yield the d11 -methyl cyclohexanecarboxylate.

-

Validation: Confirm isotopic purity via GC-MS (molecular ion shift) and 1H NMR (absence of aromatic and aliphatic ring protons; only the singlet for the −OCH3 group should remain visible if the ester methyl is not deuterated).

Protocol B: Synthesis of α

d1 -Methyl CyclohexanecarboxylateThis protocol utilizes enolate chemistry for precise, single-site isotopic labeling.

-

Enolate Formation: To a flame-dried Schlenk flask containing anhydrous THF (20 mL) at -78 °C, add diisopropylamine (1.1 equiv) followed by n-Butyllithium (1.05 equiv, 2.5 M in hexanes). Stir for 30 minutes to form LDA.

-

Substrate Addition: Add methyl cyclohexanecarboxylate (1.0 equiv, 5 mmol) dropwise over 5 minutes. Stir at -78 °C for 1 hour to ensure complete enolization.

-

Deuterium Quench: Rapidly inject an excess of D2O (5.0 equiv) into the reaction mixture at -78 °C. Remove the cooling bath and allow the mixture to warm to room temperature. Causality: Rapid quenching at low temperature prevents side reactions like Claisen condensation.

-

Extraction: Dilute with diethyl ether and separate the phases. Wash the organic layer with cold 1M DCl in D2O (to prevent back-exchange), dry over MgSO4 , and concentrate.

Quantitative Data and Yield Analysis

The following table summarizes the expected outcomes, isotopic purity, and reaction efficiencies based on the selected catalytic and stoichiometric pathways.

| Synthesis Pathway | Catalyst / Reagent | Temp (°C) | Time (h) | Yield (%) | Isotopic Purity (%D) | Target Site |

| Catalytic Hydrogenation | 5% Rh/C, D2 (50 psi) | 25 | 16 | 92 - 95% | > 98% | Complete Ring ( d11 ) |

| Catalytic Hydrogenation | 10% Pd/C, D2 (50 psi) | 25 | 24 | 85 - 88% | 85 - 90%* | Complete Ring ( d11 ) |

| Base-Catalyzed Exchange | LDA, then D2O | -78 to 25 | 2 | 90 - 94% | > 95% | α -Position ( d1 ) |

*Note: Pd/C typically yields lower isotopic purity due to reversible H/D exchange and β -hydride elimination pathways leading to protium incorporation from trace moisture or substrate.

Conclusion

The synthesis of deuterated cyclohexanecarboxylic acid methyl ester requires strict adherence to mechanistic principles to avoid isotopic scrambling. For global ring deuteration, Rh- or Ru-catalyzed reduction of methyl benzoate under D2 atmosphere in deuterated protic solvents is the gold standard, ensuring high atom economy and isotopic fidelity. Conversely, targeted α -deuteration is best achieved via kinetic enolate formation and subsequent D2O quenching. These self-validating protocols provide researchers with reliable access to high-value deuterated building blocks for advanced pharmacokinetic optimization.

References

-

Catalytic deuteration of benzylic methyl groups ResearchGate URL:[Link]

Sources

Material safety data sheet (MSDS) Cyclohexanecarboxylic Acid Methyl Ester-d11

An In-depth Technical Guide on the Core Safety and Handling of Cyclohexanecarboxylic Acid Methyl Ester-d11

For Researchers, Scientists, and Drug Development Professionals

Section 1: Compound Identification and Comparative Properties

Cyclohexanecarboxylic Acid Methyl Ester-d11 is the deuterated form of methyl cyclohexanecarboxylate, an odorant found in natural products like olive oil.[1] In research and drug development, deuteration is a strategic tool used to alter metabolic pathways by leveraging the kinetic isotope effect.[2] This substitution of hydrogen with its heavier, stable isotope, deuterium, can slow down metabolic processes, potentially improving a drug's pharmacokinetic profile.[2] Understanding the fundamental properties of both the deuterated and non-deuterated forms is the first step in safe and effective handling.

| Property | Cyclohexanecarboxylic Acid Methyl Ester-d11 | Cyclohexanecarboxylic Acid Methyl Ester (Analogue) |

| CAS Number | 1215077-49-8[1] | 4630-82-4[3] |

| Molecular Formula | C₈H₃D₁₁O₂[1] | C₈H₁₄O₂[3] |

| Molecular Weight | 153.26 g/mol [1] | 142.20 g/mol [4] |

| Appearance | Colourless Oil[1] | Pale yellow clear liquid[5] |

| Synonyms | Hexahydrobenzoic Acid Methyl Ester-d11, Methyl Cyclohexanecarboxylate-d11[1] | Methyl Cyclohexanoate, Hexahydrobenzoic Acid Methyl Ester[3][4] |

Section 2: Hazard Identification and Toxicological Insights

The hazard profile for CAME-d11 is extrapolated from its non-deuterated counterpart, which is classified as a flammable liquid and vapor.[5][6] While deuterated compounds are not radioactive, they require the same level of chemical respect as their protonated forms.[2] The primary acute risks are flammability and irritation.

GHS Hazard Classification (based on analogue):

-

Flammable Liquids: Warning, Flammable liquid and vapor.[4][6]

-

Irritation: May cause eye, skin, and respiratory tract irritation.[5]

Toxicological Data (Non-Deuterated Analogue)

| Route | Species | Value | Reference |

| Oral LD50 | Rat | 3881 mg/kg | [6] |

Expert Insight: The Isotopic Effect on Toxicology While acute toxicity is generally considered similar to the non-deuterated analogue, the altered metabolic fate of deuterated compounds is a critical consideration for long-term studies.[2] The stronger Carbon-Deuterium bond can slow down metabolism by enzymes like Cytochrome P450, which could lead to a different metabolite profile or extended half-life.[2] Therefore, all handling protocols should be executed with precision to minimize exposure.

Section 3: Protocols for Safe Handling and Personal Protective Equipment (PPE)

Safe handling procedures are designed to mitigate the risks of flammability and irritation while simultaneously protecting the high-value compound from environmental contamination, particularly moisture, which can cause isotopic dilution through H/D exchange.

Engineering Controls:

-

Always handle this compound within a certified chemical fume hood to manage vapors.[2]

-

Use an explosion-proof ventilation system.[6]

-

Ensure a safety shower and eyewash station are readily accessible.[7]

Personal Protective Equipment (PPE) Protocol:

-

Eye Protection: Wear chemical splash goggles that conform to OSHA 29 CFR 1910.133 or EU EN166 standards.[7][8]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile). Always inspect gloves prior to use and consult the manufacturer's compatibility data.[2]

-

Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory to protect the skin.[2]

-

Ignition Source Control: Ground and bond containers when transferring material. Use non-sparking tools and keep away from heat, sparks, and open flames.[5][6]

Section 4: Storage and Stability Management

Proper storage is paramount for maintaining both the chemical and isotopic purity of CAME-d11. The primary concerns are degradation from environmental factors and isotopic dilution from moisture.[9]

Recommended Storage Protocol

| Parameter | Specification | Rationale |

| Temperature | 2-8°C Refrigerator[1] | Slows potential degradation pathways for the ester. |

| Container | Tightly sealed, amber glass vial[2][9] | Prevents moisture ingress and protects from light-induced degradation. |

| Atmosphere | Under a dry, inert atmosphere (Argon or Nitrogen)[2][9] | Prevents oxidation and minimizes exposure to atmospheric moisture. |

| Handling | Equilibrate to room temperature before opening[9] | Prevents condensation of atmospheric moisture inside the cold container. |

Section 5: Emergency Procedures and First Aid

Prompt and correct responses to emergencies like spills or personnel exposure are critical.

Spill Response Protocol (Small Laboratory Spill):

-

Eliminate Ignition Sources: Immediately turn off all nearby hot plates, stirrers, and other potential sources of sparks or flames.[6]

-

Ventilate: Ensure the chemical fume hood is operating at maximum capacity.

-

Contain: Use an inert, non-combustible absorbent material (e.g., vermiculite, sand) to dike the spill.

-

Clean-Up: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[7]

-

Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

First Aid Measures (Based on Analogue)

| Exposure | First Aid Action |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5] |

| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[5] |

| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of water. Seek immediate medical attention.[5] |

Section 6: Disposal Considerations

All materials contaminated with Cyclohexanecarboxylic Acid Methyl Ester-d11 must be treated as hazardous chemical waste.

-

Segregation: Collect waste in a dedicated, clearly labeled, and sealed container. Distinguish between solid (absorbent materials, contaminated gloves) and liquid waste.[2]

-

Labeling: The waste container must be accurately labeled with the full chemical name and associated hazards (Flammable).

-

Disposal: Follow all institutional, local, state, and federal regulations for hazardous waste disposal. Never pour this chemical down the drain.[2]

Section 7: Application Note: Moisture-Free Sample Preparation for Analysis

To leverage the benefits of a deuterated standard in quantitative analysis (e.g., LC-MS) or to study its structure (NMR), preventing isotopic dilution during sample preparation is critical.

Protocol for Preparing an Analytical Sample:

-

Glassware Preparation: Dry all glassware (vials, syringes, pipettes) in an oven at 150°C for at least 4 hours and allow to cool in a desiccator.[10]

-

Compound Equilibration: Remove the sealed vial of CAME-d11 from the refrigerator and allow it to warm to ambient room temperature for at least 20-30 minutes before opening.[9]

-

Inert Atmosphere Transfer: Conduct all transfers within a glove box or under a gentle stream of dry nitrogen or argon.[11]

-

Solvent Selection: Use high-purity, anhydrous solvents for sample dilution.

-

Vortexing: Use a vortex mixer to ensure homogeneity rather than shaking, which can introduce contaminants from the container cap.[10]

-

Sealing: Immediately cap the analytical vial (e.g., autosampler vial, NMR tube) to prevent atmospheric moisture ingress.

References

- BenchChem. (2025). Safeguarding Deuterated Compounds: An In-depth Technical Guide to Storage and Stability.

- Fisher Scientific. (2011). SAFETY DATA SHEET - Cyclohexanecarboxylic acid, methyl ester.

- BenchChem. (2025).

- J & W PharmLab, LLC. MATERIAL SAFETY DATA SHEET - 4-Oxo-cyclohexanecarboxylic acid tert-butyl ester.

- Synerzine. (2018).

- Pharmaffiliates. CAS No : 1215077-49-8| Chemical Name : Cyclohexanecarboxylic Acid Methyl Ester-d11.

- CymitQuimica. CAS 1123-25-7: 1-Methylcyclohexanecarboxylic acid.

- metasci.

- Fisher Scientific. SAFETY DATA SHEET - 1-Methylcyclohexanecarboxylic acid.

- Cheméo. Chemical Properties of Cyclohexanecarboxylic acid, methyl ester (CAS 4630-82-4).

- Sigma-Aldrich. Use and Handling of NMR Solvents.

- MedChemExpress.

- Cole-Parmer. (2005).

- National Institutes of Health (NIH).

- U.S. Environmental Protection Agency (EPA). Substance Details for Cyclohexanecarboxylic acid, methyl ester.

- National Institute of Standards and Technology (NIST). NIST Chemistry WebBook for Cyclohexanecarboxylic acid, methyl ester.

- Labinsights. (2025).

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Cyclohexanecarboxylic acid, methyl ester [webbook.nist.gov]

- 4. Methyl cyclohexanecarboxylate | C8H14O2 | CID 20748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. fishersci.com [fishersci.com]

- 7. sds.metasci.ca [sds.metasci.ca]

- 8. fishersci.com [fishersci.com]

- 9. benchchem.com [benchchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. labinsights.nl [labinsights.nl]

Advanced GC-MS Quantification Strategies: Utilizing Cyclohexanecarboxylic Acid Methyl Ester-d11 as an Internal Standard

Introduction and Analytical Context

The accurate quantification of volatile and semi-volatile organic compounds (VOCs) in complex matrices—such as flavor profiles, environmental samples, and pharmaceutical extractables and leachables (E&L)—demands highly specific analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the industry standard for such analyses[1]. However, matrix effects, extraction inefficiencies, and ion suppression during Electron Ionization (EI) can introduce significant quantitative variance.

To mitigate these issues, Isotope Dilution Mass Spectrometry (IDMS) is employed as the gold standard for absolute quantification[2][3]. By utilizing Cyclohexanecarboxylic Acid Methyl Ester-d11 (CAS: 1215077-49-8) as an internal standard (IS), analysts can create a self-validating system. The d11-labeled analog shares nearly identical physicochemical properties with the native methyl cyclohexanecarboxylate, ensuring that any perturbations during sample preparation or instrumental analysis affect both the analyte and the IS equally.

The Mechanistic Rationale for Deuterated Internal Standards

Physicochemical Mimicry and Causality

In GC-MS, the internal standard must act as a perfect chemical and physical mimic of the target analyte[4]. Cyclohexanecarboxylic acid methyl ester-d11 achieves this because the substitution of 11 hydrogen atoms with deuterium on the cyclohexyl ring does not significantly alter the molecule's boiling point, polarity, or partition coefficient.

-

Causality of Extraction: During Liquid-Liquid Extraction (LLE) or Solid-Phase Microextraction (SPME), the d11-IS partitions into the organic phase at the exact same rate as the native compound. If a complex matrix causes a 20% loss in extraction efficiency, the IS is also reduced by 20%, keeping the response ratio constant[5].

-

Causality of Ionization: In the EI source, co-eluting matrix components can suppress or enhance ionization. Because the d11-IS co-elutes with the native analyte, it experiences the exact same ionization environment, intrinsically correcting for signal fluctuations[3].

Mass Shift and Cross-Talk Elimination

A critical rule in IDMS is that the mass of the internal standard must differ from the analyte by at least 3 Daltons (Da) to prevent isotopic overlap and ensure a linear calibration curve[4]. The d11 label provides a robust +11 Da mass shift (Native MW: 142.20 g/mol vs. d11 MW: 153.27 g/mol ). This completely isolates the quantifier ions, eliminating cross-talk and false positives.

Mechanism of Variance Correction via Isotope Dilution Mass Spectrometry (IDMS).

Experimental Design & Method Validation

To establish a trustworthy and self-validating protocol, the GC-MS must be operated in Selected Ion Monitoring (SIM) mode. SIM maximizes sensitivity by dwelling only on the specific mass-to-charge (m/z) ratios of the target fragments, drastically improving the signal-to-noise ratio for trace analysis[3].

GC-MS Operational Parameters

The following parameters are optimized for the baseline separation and detection of volatile methyl esters[1].

| Parameter | Recommended Setting | Rationale |

| Column | DB-5ms or HP-5MS (30 m x 0.25 mm, 0.25 µm) | Low-bleed, non-polar stationary phase ideal for volatile esters. |

| Carrier Gas | Helium, Constant Flow at 1.0 mL/min | Provides optimal linear velocity and chromatographic resolution. |

| Inlet Temp | 250 °C | Ensures rapid, complete volatilization without thermal degradation. |

| Injection Mode | Splitless (1 µL injection) | Maximizes transfer of trace analytes onto the column head. |

| Oven Program | 70 °C (hold 2 min) → 15 °C/min to 280 °C (hold 5 min) | Focuses the analyte at the column head, then elutes it sharply. |

| Ionization | Electron Ionization (EI) at 70 eV | Standardized energy for reproducible, library-matchable fragmentation. |

SIM Monitoring Parameters

The fragmentation of native methyl cyclohexanecarboxylate yields characteristic ions at m/z 142 (M+), 87, and 83[6]. The d11-IS shifts these fragments predictably based on the number of deuterium atoms retained in the fragment.

| Compound | Quantifier Ion (m/z) | Qualifier Ions (m/z) | Fragment Origin |

| Native Analyte | 142 | 87, 83 | 142: Molecular Ion [M]+83: Cyclohexyl ring [C6H11]+ |

| d11-Internal Standard | 153 | 91, 94 | 153: Molecular Ion [M]+94: Deuterated ring [C6D11]+ |

Comprehensive Step-by-Step Protocol

This protocol details a Liquid-Liquid Extraction (LLE) workflow suitable for aqueous or biological matrices[7][8].

Phase 1: Reagent and Standard Preparation

-

Stock Solutions: Prepare a 1.0 mg/mL stock solution of native methyl cyclohexanecarboxylate and a separate 1.0 mg/mL stock of the d11-IS in high-purity hexane or dichloromethane[7].

-

IS Working Solution: Dilute the d11-IS stock to a working concentration of 10 µg/mL. Crucial Step: This concentration must remain absolutely constant across all blanks, calibrators, and unknown samples[4].

-

Calibration Curve: Prepare a 6-point calibration curve of the native analyte ranging from 0.1 µg/mL to 50 µg/mL.

Phase 2: Sample Extraction (Self-Validating LLE)

-

Spiking: Transfer 1.0 mL of the liquid sample matrix into a clean glass centrifuge tube. Immediately spike the sample with exactly 10 µL of the d11-IS Working Solution.

-

Causality: Spiking before any extraction steps ensures the IS accounts for all subsequent physical losses.

-

-

Extraction: Add 2.0 mL of GC-grade hexane. Vortex vigorously for 2 minutes to drive the partitioning of the non-polar ester into the organic layer.

-

Phase Separation: Centrifuge at 3000 rpm for 5 minutes at 4 °C to break any emulsions and cleanly separate the aqueous and organic layers.

-

Recovery: Transfer the upper (hexane) layer to a clean GC autosampler vial containing anhydrous sodium sulfate to remove residual water traces, which can damage the GC column[3].

Phase 3: GC-MS Analysis & Data Processing

-

Acquisition: Inject 1 µL of the extract into the GC-MS using the parameters outlined in Section 3.1.

-

Integration: Integrate the peak areas for m/z 142 (Native) and m/z 153 (d11-IS).

-

Normalization: Calculate the Response Ratio ( R ) for each run:

R=Area of IS (m/z 153)Area of Native (m/z 142) -

Quantification: Plot the Response Ratio ( R ) against the known concentrations of the calibration standards. Interpolate the unknown sample concentrations from this linear regression[4].

GC-MS Analytical Workflow with d11-Isotope Internal Standard Spiking.

References

-

National Center for Biotechnology Information. "Methyl cyclohexanecarboxylate | C8H14O2 | CID 20748." PubChem Database. Available at: [Link]

-

Hannisdal, R., et al. "Application of the Reference Method Isotope Dilution Gas Chromatography Mass Spectrometry (ID/GC/MS) to Establish Metrological Traceability." PMC - National Institutes of Health. Available at:[Link]

-

Blank, I. "Stable Isotope Dilution Assay Mass Spectrometry in Flavour Research: Internal Standard and Calibration Issues." Imre Blank Research Publications. Available at: [Link]

-

National Institute of Standards and Technology (NIST). "Modifications to the NIST Reference Measurement Procedure (RMP) for the Determination of Serum Glucose by Isotope Dilution Gas Chromatography/ Mass Spectrometry." NIST Publications. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Application of the Reference Method Isotope Dilution Gas Chromatography Mass Spectrometry (ID/GC/MS) to Establish Metrological Traceability for Calibration and Control of Blood Glucose Test Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. imreblank.ch [imreblank.ch]

- 5. tsapps.nist.gov [tsapps.nist.gov]

- 6. Methyl cyclohexanecarboxylate | C8H14O2 | CID 20748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Biodegradation of n-Alkylcycloalkanes and n-Alkylbenzenes via New Pathways in Alcanivorax sp. Strain MBIC 4326 - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for sample preparation using Cyclohexanecarboxylic Acid Methyl Ester-d11

Application Note: High-Precision Quantification of Volatile Esters using Cyclohexanecarboxylic Acid Methyl Ester-d11 via HS-SPME-GC-MS

Target Audience: Analytical Chemists, Flavoromics Researchers, and Clinical Biomarker Scientists.

Introduction & Mechanistic Rationale

Cyclohexanecarboxylic acid methyl ester (CCAME) is a critical volatile organic compound (VOC) with broad significance across flavoromics and clinical metabolomics. It has been identified as a key aroma-active compound driving the fruity notes in premium teas[1], a distinct spoilage marker in fermented table olives[2], and a significant fecal biomarker associated with Diarrhea-Predominant Irritable Bowel Syndrome (IBS-D)[3]. Furthermore, its dynamic accumulation is actively monitored during the aging process of medicinal citrus peels[4].

However, quantifying CCAME in complex biological and food matrices using Headspace Solid-Phase Microextraction (HS-SPME) presents a fundamental analytical challenge: matrix effects heavily influence the liquid-headspace partition coefficient ( Khs/l ). To establish a self-validating system , Isotope Dilution Mass Spectrometry (IDMS) utilizing the stable isotopologue Cyclohexanecarboxylic Acid Methyl Ester-d11 (CCAME-d11) is required.

Expertise & Experience: The Causality of IDMS In HS-SPME, competitive adsorption on the fiber and matrix-induced suppression can skew absolute peak areas. CCAME-d11 shares identical physicochemical properties with the endogenous analyte but possesses a distinct mass (+11 Da due to the fully deuterated cyclohexyl ring). By spiking the matrix with CCAME-d11 prior to any extraction steps, any physical or instrumental variance—such as fiber degradation, incomplete thermal equilibration, or MS ionization fluctuations—affects both the labeled and unlabeled species equally. Consequently, the response ratio remains absolute, ensuring uncompromised scientific integrity.

Experimental Protocol: The Self-Validating Workflow

This protocol is optimized for complex matrices (e.g., fecal slurries, plant tissue homogenates, or biofluids).

Reagent Preparation

-

CCAME-d11 Stock Solution: Prepare a 1.0 mg/mL stock solution of CCAME-d11 in GC-grade methanol. Store at -20°C in amber glass.

-

Working Internal Standard (IS) Solution: Dilute the stock to 10 µg/mL in methanol. This concentration ensures the IS peak area falls within the linear dynamic range of the target analyte.

Sample Matrix Modification (Causality of Salting-Out)

-

Weigh exactly 2.0 g (or 2.0 mL) of the homogenized sample into a 20 mL precision-thread headspace vial.

-

Matrix Modification: Add 1.0 g of anhydrous Sodium Chloride (NaCl) and 3.0 mL of LC-MS grade water.

-

Rationale: The addition of NaCl increases the ionic strength of the aqueous phase. The hydration of sodium and chloride ions reduces the free water available to dissolve the organic ester, effectively driving the CCAME and CCAME-d11 into the headspace (the salting-out effect).

-

-

Isotope Spiking: Inject exactly 10 µL of the Working IS Solution directly into the sample slurry.

-

Immediately seal the vial with a PTFE/silicone septum cap to prevent volatile loss.

HS-SPME Extraction Parameters

-

Equilibration: Incubate the vial at 50°C for 15 minutes with orbital agitation at 250 rpm.

-

Rationale: This establishes a thermodynamic equilibrium between the liquid matrix and the headspace.

-

-

Fiber Exposure: Pierce the septum and expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber to the headspace for 30 minutes at 50°C.

-

Rationale: The bipolar nature of this mixed-bed fiber provides optimal surface area and porosity to capture mid-polar methyl esters efficiently, outperforming single-phase PDMS fibers.

-

GC-MS Instrumental Conditions

-

Thermal Desorption: Retract the fiber and immediately insert it into the GC inlet. Desorb at 250°C for 3 minutes in splitless mode.

-

Chromatographic Separation: Use a DB-5MS capillary column (30 m × 0.25 mm, 0.25 µm film).

-

Oven Program: 40°C (hold 2 min) → ramp 5°C/min to 150°C → ramp 20°C/min to 250°C (hold 3 min).

-

-

Mass Spectrometry: Operate in Electron Ionization (EI) mode at 70 eV. Utilize Selected Ion Monitoring (SIM) to maximize the signal-to-noise ratio.

Quantitative Data Framework

To ensure precise quantification, the MS must be programmed to monitor the specific fragmentation pathways of both the unlabeled target and the deuterated internal standard. The base peak for unlabeled CCAME is generated by the loss of the ester group, forming the cyclohexyl cation. For CCAME-d11, this fragment shifts by +11 Da.

Table 1: GC-MS Selected Ion Monitoring (SIM) Parameters

| Analyte | Molecular Ion ( M+ ) | Quantifier Ion (m/z) | Qualifier Ions (m/z) | Expected RT (min) |

| CCAME | 142 | 83 | 55, 111 | ~14.20 |

| CCAME-d11 | 153 | 94 | 60, 122 | ~14.18* |

*Note: Due to the slightly weaker dispersion forces of deuterium compared to hydrogen, heavily deuterated isotopologues often elute marginally earlier than their unlabeled counterparts on non-polar stationary phases.

Table 2: Calibration and IDMS Logic

| Parameter | Specification | Rationale for Trustworthiness |

| Calibration Range | 0.1 to 50 µg/g | Covers trace biological levels to high-abundance food aromas. |

| Quantification Logic | AreaCCAME/AreaCCAME−d11 | Normalizes all matrix suppression and extraction variability. |

| Acceptance Criteria | R2≥0.995 ; IS Area variance <15% | Ensures the self-validating system is operating within linear limits. |

Workflow Visualization

Fig 1: HS-SPME-GC-MS Isotope Dilution workflow for CCAME quantification using CCAME-d11.

References

-

Aroma Formation and Dynamic Changes during Sichuan Black Tea Processing by GC–MS-Based Metabolomics Source: MDPI URL:[1]

-

Microbiota and Metabolite Profiling of Spoiled Spanish-Style Green Table Olives Source: PubMed Central (PMC) URL:[2]

-

An Investigation of Fecal Volatile Organic Metabolites in Irritable Bowel Syndrome Source: PubMed Central (PMC) URL:[3]

-

Metabolomic insights into the aging process of Citrus reticulata cv. 'Dahongpao' peel Source: Taylor & Francis URL:[4]

Sources

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Cyclohexanecarboxylic Acid Methyl Ester-d11 in Human Plasma

Abstract

This application note presents a detailed and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Cyclohexanecarboxylic Acid Methyl Ester-d11 in human plasma. Cyclohexanecarboxylic Acid Methyl Ester-d11 is a critical internal standard for various clinical and research applications. Due to its volatility and non-polar nature, its accurate measurement presents unique analytical challenges. This protocol addresses these challenges through an optimized sample preparation procedure, tailored chromatographic separation, and precisely defined mass spectrometric parameters. The method described herein provides a robust and reliable workflow for researchers, scientists, and drug development professionals requiring accurate quantification of this internal standard.

Introduction: The Analytical Imperative for a Deuterated Internal Standard

In quantitative bioanalysis by mass spectrometry, the use of stable isotope-labeled internal standards is the gold standard for correcting for variability in sample preparation and matrix effects.[1] Cyclohexanecarboxylic Acid Methyl Ester-d11 serves as an ideal internal standard for its unlabeled counterpart, a molecule of interest in various metabolic studies and as a potential biomarker. The deuterated form is chemically identical to the analyte, ensuring it co-elutes during chromatography and experiences similar ionization efficiency, yet is mass-distinguishable.[1]

However, the physicochemical properties of Cyclohexanecarboxylic Acid Methyl Ester-d11—namely its volatility and non-polar character—pose significant challenges for conventional LC-MS/MS analysis. These include potential loss during sample preparation, poor retention on standard reversed-phase columns, and inefficient ionization by electrospray ionization (ESI). This application note provides a comprehensive, step-by-step guide to overcome these obstacles, ensuring a reliable and reproducible quantification method.

Foundational Principles: LC-MS/MS

A brief overview of the core technologies is essential for understanding the methodological choices outlined in this protocol.

Liquid Chromatography (LC): This technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).[2]

Tandem Mass Spectrometry (MS/MS): This is a highly selective and sensitive detection method. A triple quadrupole mass spectrometer is often used for quantitative studies.[3][4][5] It consists of three quadrupoles:

-

Q1: Selects the precursor ion (the ionized molecule of interest).

-

Q2 (Collision Cell): Fragments the precursor ion through collision-induced dissociation (CID) with an inert gas.[6][7]

-

Q3: Selects a specific product ion (a fragment of the precursor ion) for detection.

This process of selecting a precursor and a specific product ion is termed Multiple Reaction Monitoring (MRM) and provides exceptional specificity.[3][8]

Experimental Workflow: A Visual Overview

The following diagram illustrates the complete analytical workflow, from sample receipt to data analysis.

Caption: Complete workflow for the LC-MS/MS analysis of Cyclohexanecarboxylic Acid Methyl Ester-d11.

Detailed Methodologies

Materials and Reagents

-

Cyclohexanecarboxylic Acid Methyl Ester-d11 (CAS: 1215077-49-8)

-

Human Plasma (K2-EDTA)

-

Acetonitrile (HPLC Grade)

-

Ethyl Acetate (HPLC Grade)[9]

-

Water (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

Sample Preparation: A Hybrid Approach for a Volatile Analyte

A combination of protein precipitation followed by liquid-liquid extraction (LLE) is employed to effectively remove matrix interferences while minimizing the loss of the volatile analyte.

Protocol:

-

Thaw: Thaw human plasma samples and the internal standard working solution on ice.

-

Spike: In a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample. Vortex vigorously for 30 seconds.

-

Centrifuge: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean 2 mL glass vial.

-

Liquid-Liquid Extraction: Add 1 mL of ethyl acetate to the supernatant.[10][11] Vortex for 1 minute.

-

Phase Separation: Centrifuge at 3,000 x g for 5 minutes to ensure complete phase separation.

-

Organic Layer Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a new glass vial.

-

Evaporation: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (80:20 Acetonitrile:Water with 0.1% Formic Acid). Vortex for 20 seconds.

-

Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS System and Conditions

Given the non-polar nature of Cyclohexanecarboxylic Acid Methyl Ester-d11, Atmospheric Pressure Chemical Ionization (APCI) is the preferred ionization source over ESI for enhanced sensitivity.

Table 1: Optimized LC-MS/MS Parameters

| Parameter | Setting |

| LC System | |

| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | |

| 0.0 - 0.5 min | 80% B |

| 0.5 - 2.5 min | 80% to 95% B |

| 2.5 - 3.0 min | 95% B |

| 3.0 - 3.1 min | 95% to 80% B |

| 3.1 - 5.0 min | 80% B |

| MS System | |

| Ion Source | APCI |

| Polarity | Positive |

| Gas Temperature | 350°C |

| Vaporizer Temperature | 400°C |

| Capillary Voltage | 4000 V |

| Corona Current | 4 µA |

Predicted MRM Transitions

The molecular weight of Cyclohexanecarboxylic Acid Methyl Ester-d11 (C8H3D11O2) is 153.26 g/mol . Based on the fragmentation patterns of similar non-deuterated esters, the following MRM transitions are predicted for quantification and qualification.

Table 2: Predicted MRM Transitions for Cyclohexanecarboxylic Acid Methyl Ester-d11

| Transition | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |

| 1 | 154.3 [M+H]+ | 122.2 | 15 | Quantifier |

| 2 | 154.3 [M+H]+ | 98.2 | 20 | Qualifier |

Note: These transitions should be empirically optimized on the specific mass spectrometer being used.

Rationale and Scientific Justification

-

Sample Preparation: The initial protein precipitation with acetonitrile removes the bulk of plasma proteins. The subsequent liquid-liquid extraction with ethyl acetate serves a dual purpose: it further cleans up the sample by removing more polar interferences and effectively extracts the non-polar analyte.[9][10] Evaporation at room temperature is crucial to prevent the loss of the volatile ester.

-

Chromatography: A C18 column is a robust choice for the separation of non-polar compounds. The gradient elution starting at a high organic percentage ensures good retention and peak shape for the analyte, while the ramp to a higher organic concentration elutes any less polar matrix components.

-

Ionization: For non-polar and volatile small molecules, APCI generally provides more efficient ionization and thus better sensitivity than ESI.[5]

-

MRM Transitions: The predicted precursor ion corresponds to the protonated molecule [M+H]+. The quantifier product ion likely results from the neutral loss of methanol (-32 Da), a common fragmentation pathway for methyl esters. The qualifier ion represents a further fragmentation of the cyclohexyl ring structure.

Conclusion and Future Perspectives

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and selective workflow for the quantification of Cyclohexanecarboxylic Acid Methyl Ester-d11 in human plasma. By employing a tailored sample preparation strategy and optimized LC-MS/MS conditions, the challenges associated with the analysis of this volatile and non-polar internal standard can be effectively overcome. This method is suitable for implementation in clinical and research laboratories for a variety of applications requiring accurate bioanalysis.

References

-

SCIEX. (n.d.). Advantages of Using Triple Quadrupole over Single Quadrupole Mass Spectrometry to Quantify and Identify the Presence of Pesticides in Water and Soil Samples. Retrieved from [Link]

-

Persee. (2025, October 16). Why the Triple Quadrupole Mass Spectrometer is the Ideal Tool for Trace Analysis in Complex Samples. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2024, October 27). Other Quantification using Triple Quad Mass Spectrometry. Retrieved from [Link]

-

Bamba-Lab. (2022, August 10). MRMの組み方のすすめ. Retrieved from [Link]

-

ResearchGate. (2015, June 15). How can MRM transition in LC/MS/MS be monitored when you get both precursor and product ion at MS1? Retrieved from [Link]

-

MDPI. (2021, November 1). Qualitative and Quantitative Comparison of Liquid–Liquid Phase Extraction Using Ethyl Acetate and Liquid–Solid Phase Extraction Using Poly-Benzyl-Resin for Natural Products. Retrieved from [Link]

-

Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]

-

National MagLab. (2025, August 25). Collision-Induced Dissociation. Retrieved from [Link]

-

PMC. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Retrieved from [Link]

-

Shimadzu. (n.d.). LC/MS/MS Method Package for Short Chain Fatty Acids. Retrieved from [Link]

-

PMC. (2023, March 8). Solid-Phase Microextraction and Related Techniques in Bioanalysis. Retrieved from [Link]

-

UBC Library Open Collections. (n.d.). MECHANISMS OF ELECTROSPRAY IONIZATION FOR MASS SPECTROMETRY ANALYSIS. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Solid‐Phase Microextraction and Its Application to Natural Products and Biological Samples. Retrieved from [Link]

-

MDPI. (2022, November 3). A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. Retrieved from [Link]

-

Forensic RTI. (n.d.). Selecting and optimizing transitions for LC-MS/MS methods. Retrieved from [Link]

-

LCGC International. (n.d.). Extraction of Testosterone and Other Steroid Hormones from Human Plasma Using ISOLUTE SLE+ 96-Well Plates. Retrieved from [Link]

-

Wiley-VCH. (n.d.). 1 A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). MRM Transitions and Parameters for Standards and Deuterated Standards.... Retrieved from [Link]

-

MDPI. (2024, November 14). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Retrieved from [Link]

-

PubMed. (2025, February 1). Composition-dependent MRM transitions and structure-indicative elution segments (CMTSES)-based LC-MS strategy for disaccharide profiling and isomer differentiation. Retrieved from [Link]

-

Waters Corporation. (2025, November 10). Automated MRM Transition Optimization Using waters_connect for Quantitation Software. Retrieved from [Link]

-

PubMed. (2020, May 15). Development of a solid-phase microextraction LC-MS/MS method for determination of oxidative stress biomarkers in biofluids. Retrieved from [Link]

-

Agilent. (n.d.). Lipidomics Analysis of Human Plasma Using Agilent Bond Elut Lipid Extraction 96-Well Plates. Retrieved from [Link]

-

Agilent. (n.d.). Automated MRM Method Optimizer for Peptides: Optimizing Mass Spectrometry Parameters for High-Throughput Protein Quantitation. Retrieved from [Link]

-

Purdue University Graduate School. (2024, January 3). Solid-Phase Microextraction of Volatile Organic Compounds for Analytical and Forensic Applications. Retrieved from [Link]

-

eurl-pesticides.eu. (n.d.). Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

- Google Patents. (n.d.). WO2019147630A1 - Triple quadrupole mass spectrometers configured to detect mrm transitions of pesticide residues.

Sources

- 1. Comparison between Source-induced Dissociation and Collision-induced Dissociation of Ampicillin, Chloramphenicol, Ciprofloxacin, and Oxytetracycline via Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repositorio.unesp.br [repositorio.unesp.br]

- 3. Volatile Hydrocarbon Analysis in Blood by Headspace Solid-Phase Microextraction: The Interpretation of VHC Patterns in Fire-Related Incidents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ethyl acetate extraction: Topics by Science.gov [science.gov]

- 5. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 6. Collision-Induced Dissociation - MagLab [nationalmaglab.org]

- 7. arborassays.com [arborassays.com]

- 8. 醋酸乙酯 [sigmaaldrich.com]

- 9. mdpi.com [mdpi.com]

- 10. Effectiveness of Liquid-Liquid Extraction, Solid Phase Extraction, and Headspace Technique for Determination of Some Volatile Water-Soluble Compounds of Rose Aromatic Water - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Deuterium magnetic resonance study of cholesteryl esters in membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Robust Method for the Quantification of Carboxylic Acids Using Cyclohexanecarboxylic Acid Methyl Ester-d11 as an Internal Standard by GC-MS

Introduction

The accurate quantification of carboxylic acids is of paramount importance across a wide spectrum of scientific disciplines, including metabolomics, pharmaceutical development, and environmental analysis.[1] These organic compounds are key players in numerous biological and chemical processes. However, their inherent polarity and often low volatility pose significant analytical challenges, particularly for gas chromatography-mass spectrometry (GC-MS).[1][2] To overcome these hurdles, derivatization to increase analyte volatility is a common strategy, coupled with the use of an internal standard to ensure accuracy and precision.[2][3][4]